3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine
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Overview
Description
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine is a chemical compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring attached to an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine typically involves the use of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate as a key intermediate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of enzymatic activity or receptor function, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of the target compound.
Trifluoromethylpyridine: Another trifluoromethyl-containing compound with applications in pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)phenol: A related compound with similar structural features and chemical properties.
Uniqueness
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine is unique due to its combination of a fluoro-substituted phenyl ring and an isoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C11H8F4N2O |
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Molecular Weight |
260.19 g/mol |
IUPAC Name |
[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C11H8F4N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10-4-7(5-16)18-17-10/h1-4H,5,16H2 |
InChI Key |
GJEMOIASRQIDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CN)C(F)(F)F)F |
Origin of Product |
United States |
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